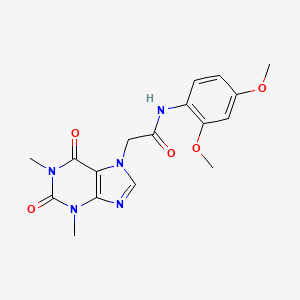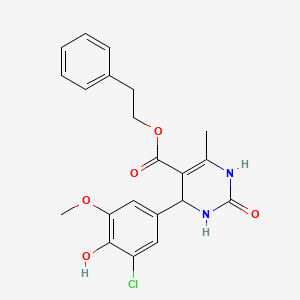![molecular formula C20H13F5O6 B11648260 Ethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11648260.png)
Ethyl 2-methyl-5-{[(pentafluorophenoxy)acetyl]oxy}-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Metil-5-{[(pentafluorofenoxi)acetil]oxi}-1-benzofurano-3-carboxilato de etilo es un compuesto orgánico complejo con una estructura única que incluye un núcleo de benzofurano, un grupo éster etílico y una porción pentafluorofenoxiacetil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-Metil-5-{[(pentafluorofenoxi)acetil]oxi}-1-benzofurano-3-carboxilato de etilo típicamente involucra múltiples pasos, comenzando desde materiales de partida fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del núcleo de benzofurano: El núcleo de benzofurano se puede sintetizar a través de una reacción de ciclización que involucra un derivado de fenol y un alquino o alqueno adecuado.
Introducción del grupo éster etílico: El grupo éster etílico se introduce mediante esterificación del grupo ácido carboxílico presente en el núcleo de benzofurano.
Unirse al grupo pentafluorofenoxiacetil: El paso final involucra la acilación del núcleo de benzofurano con cloruro de pentafluorofenoxiacetil en presencia de una base como piridina o trietilamina.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la optimización de la ruta sintética anterior para mejorar el rendimiento y reducir los costos. Esto puede incluir el uso de reactores de flujo continuo, la selección de alta productividad de las condiciones de reacción y el desarrollo de catalizadores más eficientes.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Metil-5-{[(pentafluorofenoxi)acetil]oxi}-1-benzofurano-3-carboxilato de etilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar grupos que contienen oxígeno o para convertir dobles enlaces en enlaces simples.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila, particularmente en el núcleo de benzofurano o en el grupo pentafluorofenoxiacetil.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan a menudo.
Sustitución: Los reactivos como los halógenos (por ejemplo, bromo, cloro) o los nucleófilos (por ejemplo, aminas, tioles) se pueden utilizar en condiciones apropiadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
El 2-Metil-5-{[(pentafluorofenoxi)acetil]oxi}-1-benzofurano-3-carboxilato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en el desarrollo de nuevos fármacos y agroquímicos.
Biología: El compuesto se puede utilizar en el estudio de interacciones enzimáticas y como sonda en ensayos bioquímicos.
Industria: Se puede utilizar en la producción de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción del 2-Metil-5-{[(pentafluorofenoxi)acetil]oxi}-1-benzofurano-3-carboxilato de etilo involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo pentafluorofenoxiacetil puede mejorar la afinidad de unión del compuesto a estos objetivos, mientras que el núcleo de benzofurano puede participar en varias vías bioquímicas. El mecanismo exacto depende de la aplicación específica y el contexto biológico en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
El 2-Metil-5-{[(pentafluorofenoxi)acetil]oxi}-1-benzofurano-3-carboxilato de etilo se puede comparar con otros compuestos similares, como:
2-Metil-5-{[(4-metilbenzoil)oxi}-1-benzofurano-3-carboxilato de etilo: Este compuesto tiene una estructura similar pero con un grupo metilbenzoil en lugar de un grupo pentafluorofenoxiacetil.
2-Metil-5-{[(metilsulfonil)oxi}-1-benzofurano-3-carboxilato de etilo: Este compuesto presenta un grupo metilsulfonil, que puede alterar su reactividad química y actividad biológica.
5-Hidroxi-2-metil-1-benzofurano-3-carboxilato de etilo:
La singularidad del 2-Metil-5-{[(pentafluorofenoxi)acetil]oxi}-1-benzofurano-3-carboxilato de etilo radica en su grupo pentafluorofenoxiacetil, que imparte propiedades químicas y biológicas distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C20H13F5O6 |
|---|---|
Peso molecular |
444.3 g/mol |
Nombre IUPAC |
ethyl 2-methyl-5-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H13F5O6/c1-3-28-20(27)13-8(2)30-11-5-4-9(6-10(11)13)31-12(26)7-29-19-17(24)15(22)14(21)16(23)18(19)25/h4-6H,3,7H2,1-2H3 |
Clave InChI |
AIUOFOGOHDIYHU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)COC3=C(C(=C(C(=C3F)F)F)F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11648188.png)

![[(2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11648194.png)
![Ethyl {[6-({[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]sulfanyl}acetate](/img/structure/B11648198.png)

![4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11648206.png)
![2-(ethylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11648217.png)
![dimethyl 4,4'-[(5-tert-butyl-2-oxocyclohexane-1,3-diylidene)di(E)methylylidene]dibenzoate](/img/structure/B11648225.png)
![5,12-bis(2-phenylpropyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B11648227.png)
![Ethyl (2Z)-2-({3-[(4-fluorophenyl)methoxy]phenyl}methylidene)-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11648229.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648244.png)
![2-(2-Bromophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11648248.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11648257.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]amino]propanenitrile](/img/structure/B11648265.png)
